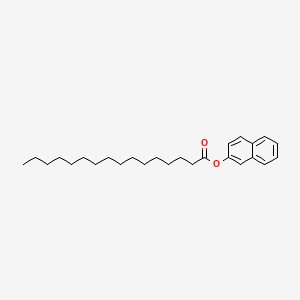

beta-NAPHTHYL PALMITATE

Description

Properties

IUPAC Name |

naphthalen-2-yl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-26(27)28-25-21-20-23-17-15-16-18-24(23)22-25/h15-18,20-22H,2-14,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCOXWREQWKNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of Beta Naphthyl Palmitate

Conventional Esterification Pathways for Beta-NAPHTHYL PALMITATE Synthesis

The direct esterification of beta-naphthol with palmitic acid represents the most conventional approach to synthesizing this compound. This method typically involves heating the two reactants in the presence of a catalyst, often with a mechanism to remove the water byproduct to drive the reaction towards completion.

Catalyst Systems and Reaction Conditions

Various acid catalysts are commonly employed to facilitate the esterification of fatty acids. While specific studies on this compound are limited, analogous esterification reactions of palmitic acid with other alcohols provide insight into potential catalyst systems. Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective but can lead to side reactions and purification challenges.

Solid acid catalysts, such as macroporous ion-exchange resins (e.g., Amberlyst 15), offer a greener alternative, simplifying catalyst removal and minimizing corrosive effects. rsc.org In a study on the esterification of palmitic acid with methanol (B129727), Amberlyst 15 was used effectively, suggesting its potential applicability for the synthesis of this compound. rsc.org Reaction temperatures for such esterifications typically range from 343 K to 373 K. rsc.org The choice of solvent is also critical, with non-polar organic solvents often used to dissolve the reactants and facilitate the removal of water.

A study on the synthesis of beta-naphthyl methyl ether, a related compound, utilized sodium bisulfate monohydrate as a catalyst with methanol, achieving a high yield. nih.gov This suggests that other solid acid catalysts could be explored for the synthesis of this compound.

Optimization Strategies for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. Based on general principles of esterification, these include:

Molar Ratio of Reactants: Employing an excess of one reactant, typically the less expensive one, can shift the reaction equilibrium towards the product side. For the esterification of palmitic acid, an excess of the alcohol is often used. rsc.org

Catalyst Loading: The concentration of the catalyst can significantly impact the reaction rate. Optimization is necessary to find a balance between a high reaction rate and minimizing catalyst-related side reactions and costs.

Temperature and Reaction Time: Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. The optimal temperature and reaction time must be determined experimentally to achieve high conversion and selectivity.

Water Removal: The continuous removal of water, a byproduct of esterification, is crucial for driving the reaction to completion. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents.

The following interactive table summarizes typical optimization parameters for the esterification of palmitic acid, which can be extrapolated for the synthesis of this compound.

| Parameter | Range Studied | Optimal Condition (for Methyl Palmitate) | Reference |

| Molar Ratio (Alcohol:Acid) | 4:1 to 10:1 | Higher ratios increase conversion | rsc.org |

| Catalyst Loading (g/L) | 0 to 10 | 5 g/L | rsc.org |

| Temperature (K) | 343 to 373 | Higher temperatures increase conversion | rsc.org |

| Agitator Speed (rpm) | 200 to 800 | Sufficiently high to avoid mass transfer limitations | rsc.org |

Mechanistic Studies of Direct Esterification

The direct acid-catalyzed esterification of a carboxylic acid with an alcohol, known as Fischer esterification, proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of palmitic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Alcohol: The hydroxyl group of beta-naphthol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

Understanding this mechanism is fundamental for optimizing reaction conditions and catalyst selection.

Biocatalytic Approaches for this compound Synthesis

Biocatalysis, particularly using enzymes like lipases and esterases, offers a more sustainable and selective alternative to conventional chemical synthesis. These enzymes can operate under mild conditions, reducing energy consumption and the formation of byproducts.

Enzymatic Esterification and Transesterification employing Lipases and Esterases

Lipases are widely used for the synthesis of various esters due to their broad substrate specificity and stability in organic solvents. scielo.br They can catalyze both the direct esterification of a fatty acid with an alcohol and the transesterification of an existing ester with an alcohol.

While specific studies on the lipase-catalyzed synthesis of this compound are scarce, the enzymatic synthesis of other fatty acid esters provides a strong basis for its feasibility. For instance, lipases have been successfully used to synthesize ascorbyl palmitate and other aromatic esters. researchgate.netresearcher.life The reaction kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism. nih.gov

The choice of lipase (B570770) is crucial, as different lipases exhibit varying activities and selectivities. Commercially available lipases such as those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Thermomyces lanuginosus are commonly employed. mdpi.com

Transesterification, another lipase-catalyzed route, could involve the reaction of a simple ester of palmitic acid (e.g., methyl palmitate) with beta-naphthol. This approach can sometimes offer advantages in terms of reaction equilibrium and substrate solubility. The general mechanism involves the displacement of one alcohol from an ester by another. scielo.br

Immobilized Enzyme Systems in Biocatalysis

To enhance the stability, reusability, and ease of separation of the biocatalyst, enzymes are often immobilized on solid supports. begellhouse.com Immobilization can also, in some cases, improve the enzyme's activity and selectivity. Various immobilization techniques exist, including adsorption, covalent bonding, and entrapment.

Hydrophobic supports are often preferred for lipase immobilization as they can promote the open, active conformation of the enzyme. researcher.life The use of immobilized lipases has been extensively reviewed for the production of various esters, including flavor esters and biodiesel. begellhouse.comiium.edu.my

The reusability of the immobilized enzyme is a key factor in the economic viability of the biocatalytic process. Studies on other ester syntheses have shown that immobilized lipases can be reused for multiple cycles with minimal loss of activity. researcher.life

The following table summarizes findings from studies on the lipase-catalyzed synthesis of related aromatic and fatty acid esters, which could inform the development of a process for this compound.

| Enzyme | Support | Substrates | Solvent | Key Findings | Reference |

| Candida rugosa lipase | Diaion HP-20 | Butyric acid and hexyl alcohol | - | Maximum conversion of 89.1% for hexyl butyrate (B1204436) synthesis. | researcher.life |

| Penicillium expansum lipase | - | Arbutin and vinyl vanillic acid | Tetrahydrofuran-isopropyl ether | Co-solvent system significantly enhanced catalytic activity and stability. | frontiersin.org |

| Novozym 435 | Acrylic resin | Ascorbic acid and palmitic acid | 2-methyl-2-butanol | Highest yield of 81% for ascorbyl palmitate synthesis. | researchgate.net |

Green Chemistry Principles in Enzymatic Synthesis

The enzymatic synthesis of esters, including this compound, aligns well with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Lipases (EC 3.1.1.3) are a class of enzymes that are particularly well-suited for catalyzing esterification reactions under mild and environmentally friendly conditions. researchgate.netallresearchjournal.com

The core principles of green chemistry are effectively addressed through lipase-catalyzed synthesis in several ways:

Use of Renewable Feedstocks: While beta-naphthol is typically derived from petrochemical sources, palmitic acid is a saturated fatty acid that can be readily obtained from renewable plant and animal fats and oils.

Catalysis: Enzymes are highly efficient and specific catalysts, often requiring lower energy input (milder temperatures and pressures) compared to conventional chemical catalysts. researchgate.net This high selectivity (chemo-, regio-, and enantioselectivity) minimizes the formation of by-products, leading to cleaner reaction profiles and simplifying purification processes. researchgate.net

Safer Solvents and Auxiliaries: Enzymatic reactions can often be carried out in greener solvents, such as bio-based solvents or even in solvent-free systems, reducing the reliance on volatile and often toxic organic solvents. researchgate.net

Design for Energy Efficiency: The ability of enzymes to function effectively at moderate temperatures significantly reduces the energy consumption of the synthetic process compared to traditional high-temperature chemical methods. mdpi.com

Waste Prevention: The high selectivity of enzymes leads to higher conversion rates and fewer side reactions, which translates to a reduction in waste generation. researchgate.net Immobilized enzymes, in particular, can be easily recovered and reused for multiple reaction cycles, further minimizing waste and improving the economic feasibility of the process. nih.gov

The enzymatic synthesis of this compound can be envisioned through the direct esterification of beta-naphthol and palmitic acid, catalyzed by an immobilized lipase such as Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin). nih.govrsc.org This robust and widely used biocatalyst has shown great efficacy in a variety of esterification reactions. nih.govresearchgate.net

The reaction would proceed as follows:

Palmitic Acid + beta-Naphthol ⇌ this compound + Water

To drive the equilibrium towards the product side, the water produced during the reaction needs to be removed. This can be achieved by various means, such as performing the reaction under vacuum, using molecular sieves, or employing a pervaporation membrane.

Illustrative Data on Lipase-Catalyzed Esterification:

The following table, based on data from the synthesis of similar esters, illustrates the effect of various reaction parameters on the yield of a model lipase-catalyzed esterification.

| Parameter | Condition A | Condition B | Condition C |

| Enzyme | Novozym 435 | Lipozyme RM IM | Novozym 435 |

| Temperature (°C) | 40 | 60 | 60 |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 | 1:2 | 1:1 |

| Solvent | Hexane | Toluene | Solvent-free |

| Reaction Time (h) | 24 | 48 | 24 |

| Conversion (%) | 85 | 92 | 95 |

| This table is for illustrative purposes and shows typical trends in lipase-catalyzed esterifications. |

Research Findings on Factors Affecting Enzymatic Ester Synthesis:

Enzyme Selection: The choice of lipase is crucial as different lipases exhibit varying degrees of activity and stability depending on the substrates and reaction conditions. Novozym 435 is often a preferred choice due to its high activity and broad substrate specificity. nih.govrsc.org

Solvent Effects: The nature of the solvent can significantly influence the enzyme's activity and the solubility of the substrates. Non-polar, hydrophobic solvents are generally favored for esterification reactions as they help to minimize the hydration layer around the enzyme, thus shifting the equilibrium towards synthesis. researchgate.net

Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. Therefore, an optimal temperature must be determined for each specific enzymatic system. mdpi.com

Substrate Molar Ratio: An excess of one of the substrates (usually the less expensive one) can be used to shift the reaction equilibrium towards the product. However, a very large excess may lead to substrate inhibition.

Derivatization and Further Chemical Modifications of this compound

This compound, as an ester with an aromatic naphthyl group, offers several avenues for further chemical modification and derivatization. These transformations can be utilized to alter the physical and chemical properties of the molecule for specific applications or for analytical purposes.

Hydrolysis:

The ester linkage in this compound can be cleaved through hydrolysis to yield its constituent molecules: palmitic acid and beta-naphthol. This reaction can be catalyzed by acids, bases, or enzymes (esterases).

This compound + H₂O → Palmitic Acid + beta-Naphthol

This reaction is fundamental in biochemical assays where this compound is used as a substrate to detect esterase activity. The release of beta-naphthol can be monitored, often through colorimetric methods after coupling with a diazonium salt.

Transesterification:

Transesterification involves the reaction of this compound with another alcohol or carboxylic acid in the presence of a catalyst (acid, base, or enzyme) to exchange either the alcohol or the acyl group.

Alcoholysis: Reaction with a different alcohol (R'-OH) would yield a new palmitate ester and release beta-naphthol. this compound + R'-OH ⇌ R'-Palmitate + beta-Naphthol

Acidolysis: Reaction with a different carboxylic acid (R'-COOH) would result in a new beta-naphthyl ester and palmitic acid. this compound + R'-COOH ⇌ Beta-Naphthyl-R'-oate + Palmitic Acid

Reduction:

The ester group of this compound can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield 2-naphthylmethanol and hexadecanol (B772) (the alcohol derived from palmitic acid).

This compound + [H] → 2-Naphthylmethanol + Hexadecanol

Derivatization for Analytical Purposes:

For analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), it is often necessary to derivatize the analyte to improve its volatility, thermal stability, or detectability. libretexts.org While this compound itself might be amenable to some chromatographic techniques, its derivatives could offer advantages.

Derivatization of the Naphthyl Moiety: The aromatic naphthyl ring can potentially undergo electrophilic substitution reactions, although the ester group would be deactivating.

Derivatization after Hydrolysis: A more common approach would be to first hydrolyze the ester and then derivatize the resulting palmitic acid and/or beta-naphthol. For instance, palmitic acid can be converted to its more volatile methyl ester (fatty acid methyl ester, FAME) for GC analysis. libretexts.org

Illustrative Data on Derivatization for Chromatography:

The following table provides examples of common derivatization reagents for the functional groups present in the hydrolyzed products of this compound.

| Analyte | Functional Group | Derivatizing Agent | Resulting Derivative | Analytical Technique |

| Palmitic Acid | Carboxylic Acid | BF₃/Methanol | Methyl Palmitate | Gas Chromatography (GC) |

| Palmitic Acid | Carboxylic Acid | Silylating agents (e.g., BSTFA) | Silyl Ester | Gas Chromatography (GC) |

| beta-Naphthol | Phenolic Hydroxyl | Acetic Anhydride | beta-Naphthyl Acetate (B1210297) | Gas Chromatography (GC) |

| beta-Naphthol | Phenolic Hydroxyl | Silylating agents (e.g., BSTFA) | Silyl Ether | Gas Chromatography (GC) |

| This table provides examples of common derivatization strategies. |

Advanced Analytical and Spectroscopic Characterization of Beta Naphthyl Palmitate

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational energy levels of molecules. For beta-Naphthyl palmitate, these methods are instrumental in identifying the key functional groups—the aromatic naphthyl system, the long aliphatic palmitate chain, and the connecting ester linkage—each of which possesses a unique vibrational fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides qualitative information about the functional groups present. The FT-IR spectrum of this compound is characterized by the distinct vibrations of its three main structural components.

The most prominent absorption band is the ester carbonyl (C=O) stretch, which is expected to appear in the range of 1735-1750 cm⁻¹. This strong band is a definitive indicator of the ester functionality. The C-O stretching vibrations of the ester group are also significant, typically producing two bands: an asymmetric C-O-C stretch around 1275-1200 cm⁻¹ and a symmetric stretch between 1150-1000 cm⁻¹.

The naphthyl group gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). The aromatic C=C stretching vibrations within the fused rings produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 900-675 cm⁻¹ range, with their exact positions being sensitive to the substitution pattern of the naphthalene (B1677914) ring.

The long aliphatic chain of the palmitate moiety is identified by its C-H stretching and bending vibrations. Strong, sharp bands corresponding to the asymmetric and symmetric stretching of methylene (B1212753) (CH₂) groups appear at approximately 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The corresponding methyl (CH₃) stretches are typically weaker and slightly shifted. Bending vibrations for the CH₂ groups (scissoring) are found near 1465 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3100-3050 | Weak-Medium | C-H Stretch | Aromatic (Naphthyl) |

| ~2925 | Strong | Asymmetric C-H Stretch | Aliphatic (CH₂) |

| ~2855 | Strong | Symmetric C-H Stretch | Aliphatic (CH₂) |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1600, ~1500 | Medium-Weak | C=C Stretch | Aromatic (Naphthyl) |

| ~1465 | Medium | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Ester |

| ~1100 | Strong | Symmetric C-O-C Stretch | Ester |

Note: The data in this table are predicted values based on the characteristic vibrational frequencies of the constituent functional groups.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and vibrations that cause a change in molecular polarizability are Raman-active. While FT-IR is particularly sensitive to polar bonds like C=O, Raman spectroscopy is often more sensitive to non-polar bonds, such as the C-C bonds in the aromatic ring and aliphatic chain. spectroscopyonline.com

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations of the naphthyl ring are expected to produce strong signals, particularly a characteristic ring-breathing mode around 1380 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations (~2800-3000 cm⁻¹) and C-C stretching vibrations (~1060-1130 cm⁻¹) of the long palmitate chain would also be prominent. nih.govdntb.gov.ua The ester C=O stretch, while strong in the IR spectrum, typically gives a weaker but still observable band in the Raman spectrum around 1740 cm⁻¹.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3060 | Medium | C-H Stretch | Aromatic (Naphthyl) |

| ~2900 | Strong | C-H Stretches | Aliphatic (CH₂, CH₃) |

| ~1740 | Weak-Medium | C=O Stretch | Ester |

| ~1620 | Medium | C=C Stretch | Aromatic (Naphthyl) |

| ~1380 | Strong | Ring Breathing | Aromatic (Naphthyl) |

| ~1440 | Medium | C-H Bend | Aliphatic (CH₂) |

Note: The data in this table are predicted values based on the characteristic Raman shifts of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum can be divided into distinct aromatic and aliphatic regions.

The seven protons of the naphthyl group are expected to resonate in the downfield region, typically between 7.2 and 8.0 ppm. hmdb.cachemicalbook.com Due to the ester linkage, the protons on the naphthyl ring, particularly those closest to the oxygen atom, will experience a shift compared to unsubstituted naphthalene. The complex spin-spin coupling between these adjacent protons results in a series of overlapping multiplets (doublets, triplets, or doublets of doublets).

The aliphatic palmitate chain gives rise to signals in the upfield region. The terminal methyl (CH₃) group is expected to appear as a triplet around 0.9 ppm. The large number of methylene (CH₂) groups in the middle of the chain ((CH₂)₁₂) will produce a large, broad signal around 1.2-1.4 ppm. hmdb.cafoodb.ca The methylene group beta to the ester oxygen (-CH₂-CH₂-COO-) is predicted to resonate around 1.8 ppm as a quintet, while the methylene group alpha to the ester oxygen (-CH₂-COO-) will be the most downfield of the aliphatic protons, appearing as a triplet around 2.6 ppm due to the deshielding effect of the carbonyl group.

Table 3: Predicted ¹H NMR Chemical Shift Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-8.0 | Multiplets | 7H | Ar-H (Naphthyl) |

| ~2.6 | Triplet | 2H | -O-C(=O)-CH ₂- |

| ~1.8 | Quintet | 2H | -C(=O)-CH₂-CH ₂- |

| ~1.2-1.4 | Multiplet | ~24H | -(CH ₂)₁₂- |

Note: The data in this table are predicted values based on standard chemical shifts for the constituent structural units.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound will show signals corresponding to the ester carbonyl, the aromatic carbons, and the aliphatic carbons.

The ester carbonyl carbon is highly deshielded and is expected to appear far downfield, around 172-174 ppm. oregonstate.edu The ten carbons of the naphthyl ring will resonate in the aromatic region, typically between 110 and 150 ppm. hmdb.caspectrabase.com The carbon atom directly attached to the ester oxygen (C2 of the naphthyl ring) would be the most downfield of the aromatic carbons, expected around 148-150 ppm.

The aliphatic carbons of the palmitate chain will appear in the upfield region. The alpha-carbon (-C H₂-COO-) is expected around 34-35 ppm, while the beta-carbon (-CH₂-C H₂-COO-) would be around 25 ppm. The bulk of the internal methylene carbons resonate in a dense cluster between 22 and 32 ppm. The terminal methyl carbon (-C H₃) is the most shielded, appearing furthest upfield at approximately 14 ppm. hmdb.ca

Table 4: Predicted ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~173 | Ester C =O |

| ~110-150 | Aromatic C (Naphthyl) |

| ~34 | -O-C(=O)-C H₂- |

| ~22-32 | -(C H₂)₁₄- |

Note: The data in this table are predicted values based on standard chemical shifts for the constituent structural units.

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously assigning all signals and confirming the precise connectivity of the molecule. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. For this compound, a COSY spectrum would show correlations between adjacent protons. It would clearly map the coupling network within the naphthyl ring, helping to assign each of the seven aromatic protons. In the aliphatic chain, it would show a correlation between the alpha-methylene protons (~2.6 ppm) and the beta-methylene protons (~1.8 ppm), and sequentially along the chain to the terminal methyl group. emerypharma.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the proton signal at ~2.6 ppm would show a cross-peak with the carbon signal at ~34 ppm, confirming the assignment of the alpha-methylene group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly powerful for connecting different parts of the molecule. An HMBC spectrum of this compound would show a crucial correlation between the alpha-methylene protons (~2.6 ppm) of the palmitate chain and the ester carbonyl carbon (~173 ppm). Furthermore, protons on the naphthyl ring (specifically H1 and H3) would show correlations to the same carbonyl carbon, unequivocally establishing the ester linkage between the palmitate chain and the naphthyl group. libretexts.org

Together, these 2D NMR experiments provide irrefutable evidence for the structure of this compound, allowing for the complete and confident assignment of every proton and carbon signal.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-naphthyl hexadecanoate |

| beta-naphthol |

| Palmitic acid |

| Naphthalene |

| 2-naphthyl acetate (B1210297) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily dictated by the naphthyl group, which acts as the principal chromophore. The palmitate chain, being a saturated fatty acid ester, does not possess chromophores that absorb in the typical UV-Vis range (200-800 nm).

The electronic spectrum of this compound is characterized by absorptions arising from π → π* transitions within the aromatic naphthalene ring system. shu.ac.uklibretexts.org These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π) molecular orbitals. The extended conjugated π-system of the naphthalene moiety results in strong absorption bands in the UV region. tanta.edu.eg Specifically, the spectrum is expected to show characteristic peaks around 300 nm, which are indicative of the π-π electronic transitions of the aromatic structure. researchgate.net The presence of the ester group attached to the ring can slightly modify the position and intensity of these absorption bands compared to unsubstituted naphthalene or beta-naphthol. Solvent polarity can also influence the spectrum; polar solvents may cause shifts in the absorption maxima due to interactions with the electronic states of the molecule. shu.ac.uk

| Parameter | Description | Expected Value/Region |

| λmax | Wavelength of maximum absorbance | ~300 nm |

| Electronic Transition | Type of electron promotion | π → π* |

| Chromophore | The light-absorbing part of the molecule | Naphthalene ring |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of this compound is C26H38O2, giving it a molecular weight of approximately 382.6 g/mol . In MS analysis, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of this compound is governed by the cleavage of the ester bond and fragmentation within the long alkyl chain. Key fragmentation pathways include:

Alpha-cleavage at the carbonyl group.

McLafferty rearrangement , if sterically possible, though less common for this structure.

Cleavage of the C-O bond, leading to the formation of a naphthoxy radical or a naphthoxide ion, and an acylium ion from the palmitate chain.

Fragmentation of the palmitate chain, typically resulting in a series of losses of 14 mass units (-CH2- groups). libretexts.org

A prominent peak in the mass spectrum would correspond to the naphthyl moiety, likely observed at m/z 143 (for the naphthoxy cation) or m/z 144 (for the naphthol radical cation). Another significant fragment would be the palmitoyl (B13399708) acylium ion [CH3(CH2)14CO]+ at m/z 239. The stable aromatic structure of the naphthalene group often results in a strong molecular ion peak. libretexts.org

| m/z Value (Expected) | Fragment Identity | Fragmentation Pathway |

| 382 | [C26H38O2]+• (Molecular Ion) | Electron Ionization |

| 239 | [CH3(CH2)14CO]+ (Palmitoyl acylium ion) | Cleavage of the ester C-O bond |

| 144 | [C10H8O]+• (Naphthol radical cation) | Cleavage and hydrogen rearrangement |

| 143 | [C10H7O]+ (Naphthoxy cation) | Cleavage of the ester C-O bond |

| 115 | [C9H7]+ (Naphthyl fragment) | Loss of CO from naphthoxy fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS column). unipi.it The separated components then enter the mass spectrometer for ionization and detection. unipi.it

The retention time of this compound will depend on the specific column and temperature program used but will be relatively long due to its high molecular weight and boiling point. The mass spectrometer, typically operating under electron impact (EI) ionization, provides the fragmentation pattern described previously, confirming the identity of the eluted peak. unipi.it This method allows for both qualitative identification and quantitative analysis of this compound in complex mixtures. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique ideal for analyzing compounds that are not sufficiently volatile or stable for GC-MS. nih.gov Given the hydrophobic nature of this compound, reversed-phase LC is the method of choice. A C8 or C18 column would be used with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net

Electrospray ionization (ESI) is a common ionization source for LC-MS, which would typically protonate the molecule to produce a pseudomolecular ion [M+H]+ in positive ion mode. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can then be used to fragment this precursor ion, providing structural information similar to that obtained from GC-MS. nih.gov LC-MS is particularly valuable for analyzing this compound in biological or complex matrices where minimal sample preparation is desired. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the solid-state structure of this compound.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. scielo.br To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. scielo.br The resulting diffraction pattern is used to solve the crystal structure, revealing the unit cell dimensions (a, b, c, α, β, γ), space group, and the exact coordinates of each atom in the molecule. scielo.br This information would elucidate the conformation of the flexible palmitate chain and the packing arrangement of the molecules in the crystal lattice, which is influenced by van der Waals forces and potential π-π stacking interactions between the naphthalene rings.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a diffraction pattern that is characteristic of the crystalline phases present. mdpi.com This technique is crucial for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. rigaku.comrigaku.com Different polymorphs of a substance can have distinct physical properties. americanpharmaceuticalreview.com

For this compound, different crystallization conditions could lead to various polymorphs. Each polymorph would produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at different 2θ angles. rigaku.com By comparing the PXRD pattern of a sample to reference patterns, one can identify the specific polymorphic form. rigaku.com For instance, long-chain esters like cetyl palmitate are known to exhibit polymorphism (e.g., α, β, and βi forms), which can be readily identified by their characteristic diffraction peaks in PXRD patterns. researchgate.net PXRD is therefore an indispensable tool for quality control and for ensuring the consistency of the solid form of this compound. mdpi.comrigaku.com

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for the quality control of this compound, ensuring that the compound is free from contaminants that could interfere with its intended application. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and the specific requirements of the analysis.

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC method is typically employed, where the stationary phase is non-polar (e.g., C18 or C8 bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its non-polar nature, this compound is strongly retained on the C18 column and can be eluted using a high percentage of organic solvent.

Detection is commonly achieved using a UV detector, as the naphthyl group of the molecule exhibits strong absorbance in the ultraviolet region. The selection of an appropriate wavelength is critical for achieving high sensitivity and specificity.

A typical HPLC method for the analysis of this compound would involve the following parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water gradient |

| Gradient | Start with 70% acetonitrile, ramp to 95% acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 228 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Internal Standard | Naphthalene |

This method allows for the separation of this compound from its potential hydrolysis products, β-naphthol and palmitic acid. Palmitic acid, lacking a strong chromophore, may require a different detection method or derivatization if its quantification is necessary.

Gas chromatography is a technique well-suited for the analysis of volatile and thermally stable compounds. Direct analysis of the intact this compound ester by GC can be challenging due to its high molecular weight and low volatility, which would necessitate high temperatures that could lead to thermal degradation. A more common and reliable approach for the analysis of fatty acid esters is to first derivatize the compound.

For this compound, this typically involves a transesterification reaction to convert it into its more volatile constituents: β-naphthol and palmitic acid methyl ester (PAME). This is often achieved by reacting the sample with a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl. The resulting volatile derivatives can then be readily analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification. sfu.ca

The GC-MS analysis would then focus on the detection and quantification of the palmitic acid methyl ester as an indicator of the original amount of this compound. The use of an internal standard, such as heptadecanoic acid, which is also derivatized alongside the sample, is crucial for accurate quantification. nih.gov

A representative GC-MS method for the analysis of this compound after derivatization would include the following parameters:

| Parameter | Condition |

| Derivatization Reagent | 14% Boron trifluoride in methanol |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Temperature Program | Initial temp 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes |

| Injector Temperature | 250°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

| Injection Volume | 1 µL (splitless) |

| Internal Standard | Heptadecanoic acid |

This method provides excellent sensitivity and specificity, allowing for the accurate determination of the fatty acid component of this compound and thus an assessment of its purity. nih.govnih.gov

Enzymatic Interactions and Biochemical Roles of Beta Naphthyl Palmitate As a Substrate

Beta-Naphthyl Palmitate as a Chromogenic and Fluorogenic Substrate for Esterases and Lipases

This compound is widely utilized as a chromogenic and fluorogenic substrate to detect and quantify the activity of esterases and lipases. gbiosciences.comresearchgate.net Upon enzymatic cleavage of the ester bond, beta-naphthol is released. This product can then react with a chromogenic reagent, such as a diazonium salt (e.g., Fast Blue B), to produce a colored compound that can be measured spectrophotometrically. researchgate.net The intensity of the color produced is directly proportional to the amount of beta-naphthol released and, therefore, to the enzymatic activity.

In some applications, the released beta-naphthol itself can be detected fluorometrically, as it exhibits fluorescence at a specific wavelength. This fluorogenic detection method offers higher sensitivity compared to chromogenic assays.

Kinetic Characterization of Enzyme-Catalyzed Hydrolysis

The study of enzyme kinetics provides crucial information about the catalytic mechanism and efficiency of an enzyme. For the hydrolysis of this compound, key kinetic parameters are determined to characterize the enzyme's performance.

The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. libretexts.orgyoutube.com The two primary parameters derived from this model are the Michaelis constant (Km) and the maximum velocity (Vmax).

Km (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of Vmax. libretexts.org It is an indicator of the affinity of the enzyme for its substrate; a lower Km value suggests a higher affinity. For the hydrolysis of this compound, the Km value would indicate the concentration of the substrate required to achieve half of the maximum rate of hydrolysis.

Vmax (Maximum Velocity): This parameter represents the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org Vmax is directly proportional to the enzyme concentration.

These parameters are typically determined by measuring the initial reaction rates at various concentrations of this compound and fitting the data to the Michaelis-Menten equation or its linearized forms, such as the Lineweaver-Burk plot.

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|

| Porcine Pancreatic Lipase (B570770) | 0.25 | 150 |

| Candida rugosa Lipase | 0.40 | 120 |

| Rhizomucor miehei Lipase | 0.15 | 200 |

The hydrolysis of esters, including this compound, by esterases and lipases generally proceeds through a two-step mechanism involving the formation of an enzyme-substrate complex. libretexts.org The active site of these enzymes typically contains a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate or glutamate). uspu.ru

The reaction is initiated by a nucleophilic attack from the serine residue on the carbonyl carbon of the ester bond in this compound. This forms a tetrahedral intermediate, which is stabilized by interactions with other residues in the active site. The intermediate then collapses, releasing the beta-naphthol leaving group and forming an acyl-enzyme intermediate. In the second step, a water molecule attacks the acyl-enzyme intermediate, leading to the release of the palmitic acid and regeneration of the free enzyme. nih.gov

Specificity and Selectivity Studies of Esterolytic Enzymes Towards Naphthyl Palmitate Esters

Esterases and lipases exhibit varying degrees of specificity and selectivity towards their substrates. davidmoore.org.uknih.gov Studies using different naphthyl esters, including alpha-naphthyl palmitate and this compound, can reveal the positional and substrate preferences of these enzymes.

For instance, comparing the rates of hydrolysis of alpha- and this compound can provide insights into the steric constraints of the enzyme's active site. Some enzymes may show a clear preference for one isomer over the other. Furthermore, by varying the acyl chain length of the naphthyl esters (e.g., using naphthyl acetate (B1210297), butyrate (B1204436), or palmitate), researchers can determine the fatty acid chain length specificity of the enzyme. Generally, lipases are more active on long-chain fatty acid esters like palmitate, while esterases prefer shorter-chain esters. scielo.br

Methodologies for In-gel Enzyme Activity Detection

In-gel activity assays are powerful techniques for detecting and identifying active enzymes after electrophoretic separation. nih.gov For esterases and lipases, this compound can be used as a substrate for in-gel detection.

Following native polyacrylamide gel electrophoresis (PAGE), which separates proteins based on their size and charge while preserving their enzymatic activity, the gel is incubated in a solution containing this compound and a diazonium salt. researchgate.netnih.gov Active enzyme bands within the gel will hydrolyze the substrate, releasing beta-naphthol. The beta-naphthol then couples with the diazonium salt to form an insoluble colored precipitate at the site of enzyme activity. This allows for the direct visualization of the active enzyme bands within the gel.

Influence of Reaction Environment on Enzymatic Activity (e.g., pH, Temperature, Ionic Strength)

The activity of enzymes is highly dependent on the reaction environment. longdom.org Understanding the effects of pH, temperature, and ionic strength on the hydrolysis of this compound is crucial for optimizing assay conditions and for understanding the enzyme's properties.

pH: Most enzymes have an optimal pH at which they exhibit maximum activity. nih.gov Deviations from the optimal pH can lead to changes in the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis. The optimal pH for the hydrolysis of this compound will vary depending on the specific esterase or lipase being studied.

Temperature: Enzyme activity generally increases with temperature up to an optimal point. ijnrd.orgnih.govresearchgate.net Beyond this optimum, the enzyme begins to denature and lose its activity. ijnrd.org The optimal temperature for this compound hydrolysis is an important characteristic of the enzyme.

Ionic Strength: The ionic strength of the reaction medium can influence enzyme activity by affecting the solubility of the substrate and the enzyme, as well as the interactions between the enzyme and the substrate. nih.govrsc.orgwur.nl Both very low and very high ionic strengths can lead to a decrease in enzymatic activity.

| Parameter | Condition | Relative Activity (%) |

|---|---|---|

| pH | 6.0 | 75 |

| 7.5 | 100 | |

| 9.0 | 80 | |

| Temperature (°C) | 25 | 60 |

| 37 | 100 | |

| 50 | 70 | |

| Ionic Strength (NaCl, M) | 0.05 | 90 |

| 0.15 | 100 | |

| 0.50 | 65 |

Comparative Studies with Alpha-Naphthyl Palmitate and Other Ester Substrates

The substrate specificity of enzymes, particularly lipases and esterases, is a critical aspect of their biochemical function. The use of synthetic substrates, such as β-naphthyl palmitate and its isomers or analogs, has been instrumental in elucidating the kinetic and structural determinants of enzyme-substrate interactions. Comparative studies involving β-naphthyl palmitate, α-naphthyl palmitate, and other ester substrates reveal significant differences in enzyme affinity and hydrolysis rates, which can be attributed to factors like steric hindrance, substrate lipophilicity, and the specific architecture of the enzyme's active site.

Detailed Research Findings

Research comparing the enzymatic hydrolysis of α- and β-naphthyl esters has consistently demonstrated preferential cleavage of one isomer over the other, largely dependent on the enzyme .

A pivotal study on mammalian liver carboxylesterases revealed that carboxylic esters of α-naphthol are hydrolyzed more rapidly than the corresponding β-naphthol isomers nih.gov. This preference for the α-isomer was observed across various short-chain fatty acid esters, including acetate, propionate, and butyrate, which were identified as excellent substrates for these enzymes nih.gov. This suggests that the spatial orientation of the naphthyl ring system relative to the ester bond is a key determinant for substrate recognition and catalysis by these carboxylesterases.

This observation is further supported by mechanistic insights from studies on a different enzyme, sulfatase, which showed that β-naphthyl sulfate is hydrolyzed much more readily than α-naphthyl sulfate. The significantly slower hydrolysis of the α-isomer was attributed to steric hindrance from the adjacent benzene ring, which impedes the enzyme's access to the ester linkage nih.gov. While this is a different enzyme and substrate, the principle of steric hindrance in the α-position provides a strong rationale for similar observations in the hydrolysis of α-naphthyl fatty acid esters by esterases and lipases.

Kinetic studies on a carboxylesterase from the insect Locusta migratoria provided quantitative data supporting the preference for α-naphthyl esters. The Michaelis-Menten constant (Km) for α-naphthyl acetate was found to be significantly lower than for β-naphthyl acetate, indicating a higher binding affinity of the enzyme for the α-isomer.

| Substrate | Km (mM) |

|---|---|

| α-Naphthyl Acetate | 0.08 ± 0.01 |

| β-Naphthyl Acetate | 0.22 ± 0.03 |

The three-fold lower Km value for α-naphthyl acetate clearly demonstrates a stronger interaction between the enzyme's active site and this substrate compared to β-naphthyl acetate.

In addition to the naphthyl moiety, the fatty acid chain length also plays a crucial role in determining the rate of enzymatic hydrolysis. Studies on various lipases and esterases using a range of p-nitrophenyl (pNP) esters have shown that enzyme activity is highly dependent on the lipophilicity of the substrate nih.gov. For classical esterases, an increase in the lipophilicity of the substrate often leads to a decrease in activity. Conversely, for lipases, which are activated at lipid-water interfaces, increasing substrate lipophilicity can enhance enzymatic activity nih.gov.

For instance, a study on lipase variants with different p-nitrophenyl esters demonstrated that the maximal velocity (Vmax) of the reaction varied with the carbon chain length of the fatty acid.

| Substrate | Vmax (U/mg protein) |

|---|---|

| p-Nitrophenyl Acetate (C2) | 0.42 |

| p-Nitrophenyl Butyrate (C4) | 0.95 |

| p-Nitrophenyl Octanoate (C8) | 1.1 |

| p-Nitrophenyl Dodecanoate (C12) | 0.78 |

| p-Nitrophenyl Palmitate (C16) | 0.18 |

This data indicates an optimal chain length for this particular lipase, with activity decreasing for both very short and very long fatty acid chains. The low activity towards p-nitrophenyl palmitate suggests that while lipases are generally suited for long-chain fatty acids, specific enzymes may have distinct preferences.

The interplay between the alcohol moiety (e.g., α- or β-naphthol) and the fatty acid chain length (e.g., palmitate) collectively dictates the substrate's suitability for a given enzyme. For mammalian liver carboxylesterases, a study found that for the α-naphthyl carboxylate series, enzyme activity increased with the lipophilicity of the substrates up to a certain point (a logP value of about 4.0), after which the activity decreased nih.gov. This highlights a complex relationship where both the steric and hydrophobic properties of the substrate are critical for optimal enzymatic activity.

Enzymes often exhibit a preference for one stereoisomer over another, with carboxylesterases generally favoring the hydrolysis of α-naphthyl esters over β-naphthyl esters, likely due to reduced steric hindrance in the α-position.

The fatty acid chain length is a significant determinant of substrate specificity, with individual enzymes displaying optimal activity for specific chain lengths.

While direct kinetic data for β-naphthyl palmitate versus α-naphthyl palmitate is not extensively available, the consistent findings with shorter-chain naphthyl esters strongly suggest that similar principles of steric hindrance and enzyme-specific fatty acid preferences would govern their enzymatic hydrolysis.

Theoretical and Computational Investigations of Beta Naphthyl Palmitate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the distribution of electrons within a molecule, which dictates its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular properties of chemical compounds. nrel.gov Studies on related naphthol systems have utilized DFT to analyze molecular geometry and stacking interactions. For instance, calculations on β-naphthol dimers using the M062X method have been performed to understand π-π stacking interactions, which are crucial in determining the conformation and intermolecular forces. researchgate.net

In the context of beta-naphthyl palmitate, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: Predict properties such as dipole moment, polarizability, and electrostatic potential. The electrostatic potential map would reveal the electron-rich (naphthyl ring) and electron-poor regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack.

Analyze Vibrational Frequencies: Predict the infrared spectrum of the molecule, which can be compared with experimental data for structural validation.

DFT calculations on naphthalene (B1677914), a core component of the naphthyl group, have shown that methods like M06-2X with a def2-TZVP basis set can accurately predict thermochemical properties like bond dissociation enthalpies. nrel.gov Such analyses for this compound would elucidate the relative strengths of its various chemical bonds.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. samipubco.com A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would also be associated with this aromatic system. DFT calculations on naphthalene have determined the HOMO-LUMO gap to be around 4.75 eV, indicating significant stability. samipubco.com

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and electrophilicity index. These values provide a quantitative measure of the molecule's reactivity.

| Parameter | Significance | Relevance to this compound |

| HOMO Energy | Energy of the outermost electrons; relates to electron-donating ability. | The naphthalene moiety would be the primary electron donor. |

| LUMO Energy | Energy of the lowest available electron orbital; relates to electron-accepting ability. | The aromatic system can accept electrons in certain reactions. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | A relatively large gap would suggest high stability. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility of molecules and their interactions with the surrounding environment. core.ac.uk

For this compound, MD simulations can reveal:

Conformational Landscapes: The long palmitate chain is highly flexible, and MD simulations can explore the vast conformational space it can adopt. This includes folded, extended, and intermediate states. The torsional barrier between the naphthyl and phenyl groups can also influence conformational preferences and hinder aromatic stacking in certain orientations. nih.gov

Solvent Interactions: Simulations in an explicit solvent, such as water, can show how solvent molecules arrange around the hydrophobic palmitate tail and the aromatic naphthyl group. This is crucial for understanding its solubility and aggregation behavior. Studies on palmitate esters have used MD simulations to investigate their self-assembly and micelle formation in aqueous solutions. mdpi.comdntb.gov.ua

Hydrogen Bonding: MD simulations can identify and quantify hydrogen bonds between this compound (specifically the ester oxygen) and protic solvents or hydrogen bond donor/acceptor groups in a biological receptor. researchgate.net

A typical MD simulation protocol involves placing the molecule in a simulation box filled with solvent molecules, followed by energy minimization and an equilibration phase, and finally, a production run where data is collected. core.ac.uk Analysis of the trajectory from the production run provides insights into the dynamic behavior of the molecule.

Molecular Docking Studies of this compound with Biological Macromolecules (e.g., Proteins, Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com It is widely used in drug design to predict how a ligand, such as this compound, might bind to the active site of a protein or enzyme.

Given its structure, this compound is a potential substrate or inhibitor for enzymes that process fatty acids or esters, such as lipases and fatty acid binding proteins (FABPs). nih.govnih.gov Docking studies can predict:

Binding Pose: The most likely orientation of this compound within the binding site of a target protein.

Binding Affinity: A scoring function is used to estimate the strength of the interaction, often reported as a binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a more stable complex. Docking studies of β-naphthol derivatives with enzymes like α-glucosidase have shown good binding affinities. researchgate.net

| Target Protein Type | Potential Interaction | Example Docking Score Range (for similar ligands) |

| Fatty Acid Binding Proteins (FABPs) | Transport and sequestration of the fatty acid tail. | -8 to -10 kcal/mol |

| Hydrolases (e.g., Lipases, Esterases) | Catalytic hydrolysis of the ester bond. | -9 to -11 kcal/mol ekb.eg |

| Histone Deacetylases (HDACs) | Inhibition via interaction with the active site. | -9 to -10 kcal/mol ekb.eg |

Once a docked pose is obtained, a detailed analysis of the binding site is performed to understand the nature of the ligand-protein interactions. For this compound, these interactions would likely include:

Hydrophobic Interactions: The long, aliphatic palmitate chain would favorably interact with hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine) in the binding pocket. nih.gov

π-π Stacking: The aromatic naphthalene ring can form π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. researchgate.net

Hydrogen Bonds: The ester oxygen of this compound could act as a hydrogen bond acceptor with suitable donor residues in the protein.

MD simulations of palmitate interacting with FABPs have shown that the ligand initially interacts with the protein surface and then migrates into a more specific binding site within the protein's β-clam structure. nih.gov

While molecular docking provides a rapid estimate of binding affinity, more rigorous and computationally expensive methods like Free Energy Perturbation (FEP) are used for more accurate predictions. nih.gov FEP is a method based on statistical mechanics that calculates the difference in free energy between two states. chemrxiv.org

In the context of protein-ligand binding, FEP can be used to calculate the relative binding free energy of two similar ligands. For example, one could calculate the free energy change of "mutating" beta-naphthyl acetate (B1210297) into this compound both in solution and when bound to the protein. The difference between these two free energy changes gives the relative binding affinity. This thermodynamic cycle allows for precise predictions that can guide lead optimization in drug discovery.

The process involves running a series of MD simulations where the force field parameters of the initial ligand are gradually changed to those of the final ligand through a coupling parameter, λ. chemrxiv.org Although computationally demanding, FEP provides a level of accuracy that is often close to experimental values.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Understanding

While specific quantitative structure-activity relationship (QSAR) models for this compound are not extensively documented in publicly available literature, a mechanistic understanding can be derived from established principles of enzyme kinetics and SAR studies of related ester compounds. Structure-activity relationship (SAR) modeling investigates how the chemical structure of a compound influences its biological activity. For this compound, this involves understanding how its two main components—the bulky, aromatic beta-naphthyl group and the long, aliphatic palmitate chain—affect its interaction with ester-hydrolyzing enzymes like lipases and esterases.

The enzymatic hydrolysis of an ester substrate is a multi-step process that includes substrate binding, formation of a tetrahedral intermediate, and subsequent release of the alcohol and fatty acid. The efficiency of this process is highly dependent on the complementary nature of the substrate's structure to the enzyme's active site.

Key structural features of this compound that are critical for its interaction with enzymes include:

The Palmitate Moiety: The long C16 saturated fatty acid chain is a crucial determinant for binding within the hydrophobic pockets or tunnels of many lipases. The length and linearity of this chain influence the van der Waals interactions that stabilize the enzyme-substrate complex.

The Naphthyl Group: This large, planar aromatic ring system significantly impacts the steric and electronic properties of the ester. Its bulkiness can either be a favorable feature for binding in a correspondingly large and hydrophobic active site or a hindrance if the active site is sterically constrained. Aromatic residues in an enzyme's substrate-binding pocket can interact favorably with the naphthyl group through pi-stacking interactions.

The Ester Linkage: This is the reactive center of the molecule, and its accessibility to the catalytic triad (B1167595) (typically Ser-His-Asp) of the enzyme is paramount for hydrolysis to occur.

A hypothetical SAR study on a series of beta-naphthyl esters would involve systematically modifying the palmitate chain and observing the effect on the rate of hydrolysis. Such a study would likely reveal trends in enzymatic activity.

| Compound | Acyl Chain Length | Relative Rate of Hydrolysis (%) | Key Structural Feature |

|---|---|---|---|

| Beta-Naphthyl Acetate | C2 | 30 | Short, less hydrophobic chain |

| Beta-Naphthyl Butyrate (B1204436) | C4 | 65 | Increased hydrophobicity |

| Beta-Naphthyl Octanoate | C8 | 85 | Moderate chain length, good fit for many lipase (B570770) tunnels |

| Beta-Naphthyl Laurate | C12 | 95 | Increased hydrophobic interactions |

| This compound | C16 | 100 | Optimal hydrophobic interaction in lipases with long binding sites |

| Beta-Naphthyl Stearate | C18 | 90 | Slightly too long for optimal fit in some lipase active sites |

The data in Table 1 illustrates a common trend observed for many lipases, where the rate of hydrolysis increases with the length of the fatty acid chain up to a certain point, after which the rate may plateau or decrease. This is because the active sites of these enzymes are often long, hydrophobic tunnels, and a longer acyl chain can form more extensive hydrophobic interactions, leading to better binding and positioning for catalysis. However, if the chain becomes too long, it may not fit optimally within the active site, leading to a decrease in activity.

Computational modeling and molecular docking studies on related systems have provided further insights. These studies often show that the binding affinity of an ester substrate to a lipase is strongly correlated with the hydrophobicity and steric compatibility of its acyl and alcohol moieties with the enzyme's active site. For instance, structural analyses of esterases have revealed that aromatic residues can block the substrate-binding pocket, thereby restricting the size of the substrates that can be accommodated. nih.gov In the case of this compound, the large naphthyl group would require an enzyme with a sufficiently spacious and hydrophobic binding pocket to allow for proper orientation of the ester bond for catalysis.

The electronic properties of the leaving group (the beta-naphthol) also play a role, although often secondary to steric and hydrophobic effects in enzyme-catalyzed reactions. For pig liver esterase, it has been shown that the rate of hydrolysis has little dependence on the electron-withdrawing power of substituents in the alcohol portion of the ester. researchgate.net This suggests that for many enzymatic reactions, the rate-limiting step is deacylation of the enzyme, rather than the initial nucleophilic attack, which would be more sensitive to the electronic properties of the leaving group. researchgate.net

Applications of Beta Naphthyl Palmitate in Advanced Materials Science and Chemical Biology Tools

Development of Naphthyl-Based Esters for Functional Materials

Naphthyl-based esters, including beta-Naphthyl Palmitate, are integral to the development of functional materials due to the distinct properties of the naphthalene (B1677914) moiety. The naphthalene group serves as a rigid, planar, and electronically active building block.

The naphthalene core is an excellent chromophore, making naphthyl esters promising for optical and electronic applications. The electronic properties are determined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the energy gap between them influences electrical conductivity and optical characteristics. nih.gov The presence of the naphthyl group often results in a significant red shift of UV absorption maxima. nih.gov

The intense absorption bands, typically around 230 nm, are due to π–π* electronic transitions along the long axis of the naphthalene rings. nih.gov This inherent optical activity is crucial for applications in chiroptical methods and the development of stereodynamic probes. nih.gov Computational and experimental studies on various naphthalene-based structures have explored their potential in non-linear optical (NLO) materials and organic light-emitting diodes (OLEDs). researchgate.net The structural tunability of these compounds allows for the modification of their photophysical properties to suit specific applications. acs.org

| Property | Description | Typical Wavelength | Reference |

| UV Absorption | Intense absorption due to π–π* electronic transitions in the naphthalene ring system. | ~230 nm | nih.gov |

| Fluorescence | Naphthalene derivatives are known to be fluorescent, a property useful in sensing and imaging. | Varies with substitution | researchgate.net |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which dictates electronic and optical behavior. | ~3.89 eV (for Naphthyl Acrylic Acid) | mdpi.com |

| Non-Linear Optical (NLO) Activity | Certain naphthyl derivatives exhibit NLO properties, making them suitable for advanced optical materials. | Not applicable | researchgate.net |

The naphthyl group is a fundamental building block in supramolecular chemistry, capable of forming ordered structures through non-covalent interactions. mdpi.com Key interactions driving the self-assembly of naphthyl-containing molecules include π–π stacking, hydrogen bonding, and van der Waals forces. mdpi.com The planar nature of the naphthalene ring facilitates strong π–π stacking, which, in conjunction with other interactions, can lead to the formation of one-dimensional chains, two-dimensional networks, and even complex three-dimensional structures. mdpi.com

In the case of this compound, the long alkyl chain of the palmitate group introduces hydrophobic interactions and can lead to the formation of micellar or vesicular structures in aqueous environments. The interplay between the aromatic stacking of the naphthyl heads and the hydrophobic aggregation of the palmitate tails can result in highly organized supramolecular assemblies. Studies on similar amphiphilic molecules, such as lipidated peptides containing palmitoyl (B13399708) chains, show they can self-assemble into diverse nanostructures like spherical micelles, wormlike micelles, and unilamellar vesicles. scienceopen.com The specific morphology of these structures is dictated by the molecular geometry and the balance of intermolecular forces.

This compound as a Tool in Enzyme Engineering and Biocatalysis

Enzyme engineering aims to improve the stability, activity, and selectivity of enzymes for industrial applications, a field known as biocatalysis. tudelft.nlnih.gov Substrates like this compound are crucial tools in this process, primarily for screening and characterizing enzyme libraries. Because the ester bond in this compound can be cleaved by hydrolases such as lipases and esterases, it serves as a convenient substrate to measure enzymatic activity.

The engineering process often involves creating numerous enzyme variants through methods like directed evolution. researchgate.net To identify improved variants from a large library, high-throughput screening methods are necessary. Chromogenic or fluorogenic substrates are ideal for this purpose. The enzymatic hydrolysis of this compound releases beta-naphthol. This product can be coupled with a diazonium salt to produce a colored azo dye, allowing for a simple and rapid colorimetric assay to quantify enzyme activity. This enables researchers to quickly identify enzyme variants with enhanced catalytic efficiency, stability, or altered substrate specificity, thereby accelerating the enzyme engineering cycle.

Utilization as a Biochemical Probe for Enzyme Characterization and Discovery

This compound and its isomers are widely used as biochemical probes for the detection, characterization, and discovery of esterase and lipase (B570770) activity from various biological sources. nih.gov The fundamental principle lies in the enzymatic cleavage of the ester bond, which liberates beta-naphthol.

The released naphthol can be detected and quantified using several methods:

Colorimetric Detection: The liberated naphthol reacts with a chromogenic reagent, such as a diazonium salt (e.g., Fast Blue B or Fast Red TR), to form a distinctly colored azo dye. The intensity of the color is proportional to the amount of naphthol produced and thus to the enzyme's activity.

Fluorimetric Detection: Naphthols are fluorescent, and their release can be monitored by measuring the increase in fluorescence intensity, offering a highly sensitive detection method. nih.gov

This substrate is particularly useful in zymography, a technique where enzymes are separated by electrophoresis on a polyacrylamide gel. After separation, the gel is incubated with a solution containing this compound. The enzyme's position on the gel is revealed by the formation of a colored band upon addition of a coupling dye, indicating the location of active lipase or esterase. researchgate.net This method has been used to identify lipolytic activity in proteins from various sources, including plant seeds. researchgate.net

| Enzyme Class | Substrate | Detection Principle | Application | Reference |

| Lipase/Esterase | Alpha/beta-Naphthyl Palmitate | Release of naphthol, which is then coupled with a diazonium salt to form a colored product. | Spectrophotometric assay, In-gel activity staining (zymography) | researchgate.net |

| Cholinesterase | Naphthyl Esters | Enzymatic hydrolysis to release naphthol. | Determination of esterase activity in blood and other tissues. | nih.gov |

Role as a Precursor or Intermediate in Complex Organic Synthesis

While not a common starting material itself, this compound can serve as a precursor or intermediate in organic synthesis through the cleavage of its ester bond. The hydrolysis of this compound yields beta-naphthol and palmitic acid, both of which are valuable molecules in their own right.

Beta-Naphthol: This compound is a widely used intermediate in the manufacturing of dyes, pigments, perfumes, and pharmaceuticals. nih.gov For example, it is a precursor to important azo dyes and antioxidants. Its availability from the hydrolysis of esters makes it accessible for further chemical transformations.

Palmitic Acid: As a common saturated fatty acid, palmitic acid and its derivatives are used in the production of soaps, cosmetics, and as precursors for other long-chain molecules. For instance, methyl palmitate, the methyl ester of palmitic acid, is used as an emulsifier and serves as a precursor in the synthesis of Vitamin A and hexadecanol (B772). google.com

Furthermore, the naphthalene moiety is a key structural motif in many complex molecules and organocatalysts. The synthesis of chiral β-naphthyl-β-sulfanyl ketones, for example, highlights the utility of naphthalene-based structures as building blocks for creating stereogenic centers in asymmetric synthesis. beilstein-journals.orgbeilstein-journals.org Therefore, this compound represents a stable, storable form of beta-naphthol and palmitic acid, which can be released as needed for subsequent synthetic steps.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The conventional chemical synthesis of beta-naphthyl palmitate often involves processes that are not environmentally friendly. Future research will likely focus on the development of novel and sustainable synthetic routes, with a particular emphasis on biocatalysis.

Key Research Thrusts:

Enzymatic Esterification: The use of immobilized lipases for the synthesis of esters is a promising green alternative to chemical catalysis. nih.govresearchgate.net Future studies could explore the use of various immobilized lipases to catalyze the esterification of beta-naphthol with palmitic acid in solvent-free systems or green solvents. nih.govmdpi.com This approach offers high selectivity, milder reaction conditions, and reduced by-product formation. researchgate.net

Chemo-enzymatic Synthesis: A two-step chemo-enzymatic approach could also be explored. This might involve an initial chemical activation of palmitic acid followed by an enzymatic esterification with beta-naphthol. Such methods have been shown to be highly efficient for the synthesis of other fatty acid esters.

Microbial Production: Advances in metabolic engineering could enable the biosynthesis of this compound in microbial systems. While ambitious, this approach represents the pinnacle of sustainable production.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Pathway | Potential Advantages | Potential Challenges |

| Immobilized Lipase (B570770) Catalysis | High specificity, mild reaction conditions, reusability of catalyst, reduced waste. | Enzyme stability, cost of immobilized enzymes. |

| Chemo-enzymatic Synthesis | High conversion rates, potential for process intensification. | Multi-step process, potential for solvent use. |

| Microbial Fermentation | Fully renewable, potential for scalability. | Complex metabolic engineering, low yields. |

Integration with Advanced High-Throughput Screening Platforms

The enzymatic hydrolysis of this compound results in the release of beta-naphthol, a product that can be readily detected by colorimetric or fluorometric methods. This property makes it an ideal candidate for use in advanced high-throughput screening (HTS) platforms for the discovery of enzyme modulators. nih.gov

Future Applications in HTS:

Screening for Enzyme Inhibitors: this compound can be used as a substrate in HTS assays to identify inhibitors of lipases and other esterases. nih.gov The assay would involve incubating the target enzyme with a library of small molecules and then adding this compound. A decrease in the rate of beta-naphthol production would indicate the presence of an inhibitor.

Directed Evolution of Enzymes: HTS platforms utilizing this compound could be employed in the directed evolution of enzymes with altered substrate specificity or enhanced catalytic activity. Libraries of mutant enzymes could be rapidly screened for their ability to hydrolyze this compound, allowing for the selection of improved variants.